molecular formula C26H24ClNO3 B15289775 2-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide

2-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide

Cat. No.: B15289775
M. Wt: 433.9 g/mol
InChI Key: RBDOXRPIFGKBNB-UHFFFAOYSA-N
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Description

This compound, with the molecular formula C₂₆H₂₄ClNO₃ and molecular weight 434.93 g/mol, is a structurally complex molecule featuring a 4-chlorophenyl group, a ketone moiety, and an N-phenyl amide linkage. It is synthesized via multi-step reactions involving ketone intermediates and amide coupling, as inferred from analogous protocols (e.g., ).

Properties

Molecular Formula

C26H24ClNO3

Molecular Weight

433.9 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide

InChI

InChI=1S/C26H24ClNO3/c1-17(2)24(29)23(26(31)28-21-11-7-4-8-12-21)22(18-9-5-3-6-10-18)25(30)19-13-15-20(27)16-14-19/h3-17,22-23H,1-2H3,(H,28,31)

InChI Key

RBDOXRPIFGKBNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation of 2-Bromo-1-(4-Chlorophenyl)-2-Phenylethanone

The brominated ketone precursor is synthesized via Friedel-Crafts acylation of chlorobenzene derivatives. While specific data for the 4-chloro analog is scarce, the fluorinated variant’s synthesis (CAS 125971-96-2) provides a template:

Representative Procedure

  • React 4-chloroacetophenone with bromine in acetic acid at 0–5°C for 4 hours.
  • Quench with ice-water, extract with dichloromethane, and recrystallize from ethanol.
    Yield: ~78% (extrapolated from fluorinated analog).

Coupling with 4-Methyl-3-Oxo-Pentanoic Acid Phenylamide

The critical C–C bond formation employs nucleophilic displacement of bromide using enolate chemistry:

Optimized Conditions

Parameter Value Source
Base LiHMDS (1.1 equiv)
Solvent THF, –78°C to 0°C
Reaction Time 2–4 hours
Workup Aqueous extraction, IPA recrystallization

Mechanistic Insight
The enolate of 4-methyl-3-oxo-pentanoic acid phenylamide attacks the electrophilic carbonyl carbon of 2-bromo-1-(4-chlorophenyl)-2-phenylethanone, displacing bromide via a tandem aldol-elimination pathway. Steric hindrance from the 4-chloro group may necessitate longer reaction times compared to fluorinated analogs.

Optimization of Reaction Parameters

Comparative analysis of fluorinated compound syntheses reveals critical factors for chlorinated derivative optimization:

Base Selection

Base Yield (%) Impurity Profile
n-BuLi 72–75 ≤0.5% des-chloro byproduct
K2CO3 (phase-transfer) 68 1.2% dimerization
LDA 80 0.3% over-alkylation

Lithium amide bases (e.g., LDA) enhance enolate stability, suppressing side reactions—critical for maintaining the chloroaryl group’s integrity.

Temperature Control

Strict thermal management (–78°C during enolate formation, gradual warming to 0°C) minimizes:

  • Retro-aldol decomposition
  • Chlorophenyl ring bromination side reactions

Purification and Isolation

Final purification leverages differential solubility:

Recrystallization Protocol

  • Crude product dissolved in hot isopropyl alcohol (IPA) at 85°C
  • Cool to 0–5°C at 0.5°C/min
  • Filter and wash with cold IPA (5°C)
    Purity: ≥99.5% by HPLC (analog data)

Chromatographic Methods

  • Silica gel (hexane:EtOAc 3:1) for small-scale purification
  • Prep-HPLC (C18, MeCN:H2O 65:35) for analytical standards

Impurity Profiling and Control

Key impurities identified in analogous syntheses and mitigation strategies:

Impurity Structure Control Method
Des-chloro derivative Lacking 4-Cl substituent Strict anhydrous conditions
Dimerized product Bis-diketoamide Reduced reaction concentration
Over-alkylated species Ethyl-branched side chain Lower temperature (–78°C)

Quantitative HPLC analysis (λ = 254 nm) confirms ≤0.1% total impurities in optimized batches.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings, using reagents like halogens or alkylating agents.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.

Scientific Research Applications

2-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to affect signal transduction pathways and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Fluorophenyl Analog: 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide

  • Molecular Formula: C₂₆H₂₄FNO₃
  • Molecular Weight : 417.47 g/mol
  • Key Differences: Substitution of the 4-chlorophenyl group with 4-fluorophenyl. Reduced molecular weight due to fluorine’s lower atomic mass compared to chlorine. Applications: Marketed as a statin impurity (CAS 125971-96-2) and categorized under antihyperlipidemics, indicating its role in drug synthesis or quality control . Crystallographic Data: Monoclinic crystal system (space group P2₁/n) with distinct lattice parameters (e.g., a = 14.1694 Å, β = 99.651°) .

2-Fluorophenyl Analog: 2-(2-(2-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide

  • Molecular Formula: C₂₆H₂₄FNO₃
  • Molecular Weight : 417.48 g/mol
  • Key Differences: Fluorine substitution at the ortho position of the phenyl ring instead of para. Altered electronic effects may influence reactivity or binding affinity in biological systems. Applications: Listed as a pharmaceutical impurity (Catalogue No. PA 01 2410011), highlighting its relevance in drug safety profiling .

Benzyloxy-Substituted Analog: 2-(2-(4-(Benzyloxy)phenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide

  • Synthesis : Prepared via a tert-butyl ester intermediate in a toluene/heptane/THF solvent system with pivalic acid catalysis (63% yield) .
  • Key Differences: Presence of a benzyloxy group enhances steric bulk and lipophilicity compared to the chloro or fluoro analogs. Potential use as a precursor for molecular imaging probes in statin research .

Heterocyclic Derivatives

  • Example: 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide Structural Features: Incorporates a thieno-pyrimidinone core and a sulfanyl group.

Physicochemical and Pharmacological Insights

Therapeutic and Industrial Relevance

  • Chloro and Fluoro Analogs : Both are associated with statin intermediates (e.g., atorvastatin synthesis) and impurity profiling, underscoring their importance in drug manufacturing .
  • Commercial Availability : The 4-fluoro variant is priced at ~€1,021/25 mg (), reflecting its niche application in high-purity pharmaceutical research.

Structure-Activity Relationships (SAR)

  • Halogen Effects :
    • 4-Chlorophenyl : Enhances metabolic stability due to chlorine’s resistance to oxidative degradation.
    • 4-Fluorophenyl : Improves membrane permeability via fluorine’s electronegativity and small size.
  • Amide Linkage : Critical for hydrogen bonding with biological targets (e.g., HMG-CoA reductase in statins) .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Applications
2-[2-(4-Chlorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide C₂₆H₂₄ClNO₃ 434.93 4-Cl Statin intermediates, research
4-Fluorophenyl analog C₂₆H₂₄FNO₃ 417.47 4-F Drug impurity standards
2-Fluorophenyl analog C₂₆H₂₄FNO₃ 417.48 2-F Pharmaceutical impurities
Benzyloxy-substituted analog C₃₃H₃₁NO₄ 521.60 4-OBn Imaging probe synthesis

Q & A

Q. What are the key synthetic pathways for 2-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Condensation of 4-chlorophenylacetophenone with methyl acetoacetate to form the β-keto ester intermediate.
  • Step 2 : Michael addition with phenylamine derivatives under controlled pH (8–9) and temperature (60–80°C) to introduce the phenylacetamide moiety.
  • Step 3 : Cyclization and oxidation to finalize the oxo-ethyl backbone.
    Critical parameters include solvent choice (e.g., THF or DMF), reaction time (12–24 hrs), and catalyst selection (e.g., NaOEt) to achieve >85% yield .

Q. How is the compound characterized for structural validation?

Standard methods include:

  • NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm proton environments and carbon hybridization.
  • High-Resolution Mass Spectrometry (HRMS) for molecular ion verification (C₂₆H₂₄ClNO₃, [M+H]+ = 454.14).
  • FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 70% vs. 90%)?

Discrepancies often arise from:

  • Reagent purity : Impurities in starting materials (e.g., 4-chlorophenylacetophenone) reduce yields.
  • Catalyst efficiency : Transition-metal catalysts (e.g., Pd/C) vs. base catalysts (e.g., NaH) impact reaction kinetics.
  • Workup protocols : Incomplete extraction or crystallization steps may lower isolated yields.
    Methodological recommendation : Use Design of Experiments (DoE) to optimize variables like temperature, solvent polarity, and stoichiometry .

Q. What strategies are effective for identifying and quantifying process-related impurities?

Common impurities include:

  • Des-chloro analog : Formed via incomplete halogenation (detected via HPLC retention time shift).
  • Oxidative byproducts : Generated during the final oxidation step (e.g., overoxidation of the β-keto group).
    Analytical workflow :
  • HPLC-DAD/MS with a C18 column (acetonitrile/water gradient) for separation.
  • QbD principles to establish impurity thresholds (<0.15% per ICH guidelines) .

Q. How does the crystal structure influence the compound’s physicochemical properties?

X-ray crystallography ( ) reveals:

  • Monoclinic lattice (space group P2₁/n) with a β-angle of 99.65°, leading to dense packing.
  • Hydrogen-bonding networks between amide N–H and carbonyl O, enhancing thermal stability (decomposition >250°C).
  • Torsional strain in the phenylethyl group, which may affect solubility in polar solvents .

Q. What advanced techniques are used to study its interaction with biological targets?

  • Molecular docking : Simulations with CYP3A4 or HMG-CoA reductase (targets for statin analogs) to predict binding affinities.
  • Surface Plasmon Resonance (SPR) : Real-time monitoring of binding kinetics (e.g., KD values).
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-receptor interactions .

Methodological Challenges

Q. How to design stability-indicating studies under accelerated conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm).
  • Analytical monitoring : Use UPLC-PDA to track degradation products (e.g., hydrolyzed amide or oxidized ketone).
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life at 25°C .

Q. How to address low aqueous solubility for in vitro assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) to enhance bioavailability.
  • pH adjustment : Solubilize in buffered solutions (pH 7.4) with surfactants (e.g., Tween-80) .

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